molecular formula C9H7BrN2 B2627209 7-Bromoisoquinolin-6-amine CAS No. 1279717-21-3

7-Bromoisoquinolin-6-amine

Cat. No.: B2627209
CAS No.: 1279717-21-3
M. Wt: 223.073
InChI Key: WZXGIQXOMRCHQK-UHFFFAOYSA-N
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Description

7-Bromoisoquinolin-6-amine is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a bromine atom at position 7 and an amino group (-NH₂) at position 6. Its molecular formula is C₉H₇BrN₂, with a calculated molecular weight of 223.07 g/mol (based on standard atomic weights). However, commercial sources such as Enamine Ltd.

Properties

IUPAC Name

7-bromoisoquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXGIQXOMRCHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoisoquinolin-6-amine typically involves the bromination of isoquinoline derivatives followed by amination. One common method includes the bromination of isoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 7-bromoisoquinoline is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of 7-Bromoisoquinolin-6-amine may involve large-scale bromination and amination processes, often optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-purity 7-Bromoisoquinolin-6-amine .

Chemical Reactions Analysis

Types of Reactions: 7-Bromoisoquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines, quinolines, and other heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

1. Inhibition of Bromodomain-Containing Proteins

One of the prominent applications of 7-Bromoisoquinolin-6-amine is in the development of selective inhibitors for bromodomain-containing proteins, particularly BRD7. These proteins are essential in regulating gene expression and are implicated in various cancers. Recent research has focused on synthesizing ligands that can selectively bind to the BRD7 bromodomain, with 7-Bromoisoquinolin-6-amine serving as a key scaffold for these inhibitors. The synthesized compounds demonstrated submicromolar affinity and selectivity for BRD7 over other bromodomains, indicating their potential as therapeutic agents in cancer treatment .

Anticancer Activity

2. Activity Against Cancer Cell Lines

Studies have shown that derivatives of isoquinoline, including 7-Bromoisoquinolin-6-amine, exhibit significant anticancer activity. For instance, compounds derived from this structure were tested against various human cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .

Antimicrobial Properties

3. Inhibition of Protozoan Parasites

Recent investigations have revealed that 7-Bromoisoquinolin-6-amine derivatives possess inhibitory effects against protozoan parasites. A study highlighted the synthesis of compounds based on this scaffold that showed promising activity against Leishmania major, a parasite responsible for leishmaniasis. The structure-activity relationship studies indicated that modifications to the isoquinoline core were crucial for enhancing potency against these pathogens .

Data Table: Summary of Applications

Application Area Description Example Studies
Bromodomain Inhibition Selective inhibitors for BRD7 involved in cancer regulation
Anticancer Activity Effective against human cancer cell lines (e.g., MCF-7)
Antimicrobial Properties Inhibitory effects against protozoan parasites like Leishmania major

Case Studies

Case Study 1: Selective BRD7 Inhibitors

In a recent study, researchers synthesized a series of ligands based on the 7-Bromoisoquinolin-6-amine framework to target BRD7 specifically. These ligands were evaluated using cell-based models of prostate cancer, demonstrating their ability to inhibit tumor growth effectively. The study provided insights into the binding interactions between the ligands and BRD7, revealing critical amino acid residues involved in ligand recognition and binding .

Case Study 2: Antiparasitic Activity

Another notable investigation focused on the antiparasitic activity of derivatives of 7-Bromoisoquinolin-6-amine against Leishmania major. The study involved screening various compounds for their effectiveness in inhibiting parasite growth in vitro. Results showed that specific modifications to the isoquinoline structure led to enhanced activity, paving the way for further development of these compounds as potential antiparasitic drugs .

Mechanism of Action

The mechanism of action of 7-Bromoisoquinolin-6-amine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Core Structure Differences: Isoquinoline vs. Quinoxaline vs. Quinazoline:

  • 7-Bromoisoquinolin-6-amine and its derivatives (e.g., 2a-g) are based on the isoquinoline scaffold, whereas 5-bromoquinoxalin-6-amine (quinoxaline core) and compound 7a (quinazoline core) belong to distinct heterocyclic families. These structural differences influence electronic properties, solubility, and biological target interactions.

Substituent Positioning: Bromine at position 7 in isoquinoline derivatives contrasts with position 5 in quinoxaline analogs. This positional variance affects steric and electronic interactions in receptor binding.

Synthetic Complexity: 7-Bromoisoquinolin-6-amine is synthesized under mild conditions, enabling scalability. In contrast, quinazoline derivatives like 7a require reflux conditions and multi-step functionalization, increasing synthetic complexity .

Pharmacological and Commercial Considerations

  • Availability: 7-Bromoisoquinolin-6-amine is listed as discontinued in some catalogs (e.g., CymitQuimica), posing challenges for procurement . Quinazoline derivatives like 7a are more commonly explored in drug discovery pipelines due to their modular synthesis and proven efficacy .
  • Structure-Activity Relationships (SAR): The 6-amino-7-bromo motif in isoquinoline derivatives enhances DNA binding affinity, whereas chloroethoxy and methoxy groups in quinazolines improve membrane permeability and target selectivity .

Biological Activity

7-Bromoisoquinolin-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its cytotoxicity, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

7-Bromoisoquinolin-6-amine belongs to the isoquinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. The presence of the bromine atom at the 7-position and the amine group at the 6-position contributes to its unique chemical reactivity and biological profile.

Biological Activity Overview

The biological activity of 7-Bromoisoquinolin-6-amine has been explored primarily in the context of its anticancer properties and its role as a modulator of certain neurotransmitter systems.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that analogs of isoquinoline derivatives exhibit selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for some derivatives have been reported as low as 0.096 μM, indicating potent activity against specific targets such as EGFR (Epidermal Growth Factor Receptor) .

Table 1: Cytotoxicity of Isoquinoline Derivatives

Compound NameCell LineIC50 (μM)Mechanism of Action
N-(benzo[d]thiazol-2-yl)-6-bromo...MCF-70.096EGFR Inhibition
7-Bromoisoquinolin-6-amineA549TBDTBD

2. Modulation of Metabotropic Glutamate Receptors

Another area of interest is the interaction of 7-Bromoisoquinolin-6-amine with metabotropic glutamate receptors (mGluRs). Compounds structurally related to 7-Bromoisoquinolin-6-amine have been identified as non-competitive antagonists of mGluR5, which are implicated in various neurological disorders . The modification at position 6 significantly influences the binding affinity and activity at these receptors.

Table 2: Binding Affinity of Related Compounds

Compound NameBinding Affinity (nM)Activity Type
3-Chloroaniline AnalogTBDmGluR5 Antagonist
7-BromoisoquinolineReduced by ~25-foldmGluR5 Antagonist

Structure-Activity Relationship (SAR)

The SAR studies indicate that small modifications in the molecular structure can lead to significant changes in biological activity. For example, replacing bromine with other halogens or modifying the amine group can either enhance or diminish the compound's efficacy against cancer cells or its ability to modulate neurotransmitter systems .

Case Studies

Several case studies have documented the synthesis and evaluation of isoquinoline derivatives, including those based on 7-Bromoisoquinolin-6-amine:

  • Synthesis and Evaluation : A study synthesized various isoquinoline derivatives, including 7-Bromoisoquinolin-6-amine, and evaluated their cytotoxic effects on cancer cell lines. The results indicated promising anticancer activity with specific structural motifs enhancing potency.
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding interactions between 7-Bromoisoquinolin-6-amine and target proteins involved in cancer progression. These studies help elucidate potential mechanisms through which this compound exerts its biological effects.

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